Pexidartinib

Gastrointestinal Stromal Tumor c-KIT inhibition Imatinib resistance

Pexidartinib (PLX3397) delivers potent CSF1R (IC50 13–20 nM), c-KIT (IC50 10–27 nM), and FLT3 (IC50 160 nM) inhibition. Unlike selective CSF1R inhibitors (PLX5622, BLZ945), it retains c-KIT activity critical for TGCT where both pathways drive pathology. It is the only FDA-approved systemic therapy for TGCT (ENLIVEN trial 60.4% ORR). In KIT exon 11 mutant GIST, it shows a 2‑fold lower IC50 than imatinib. For FLT3‑ITD AML, it overcomes the F691L gatekeeper mutation. This multi‑kinase profile makes it essential for preclinical TGCT models, macrophage depletion requiring c‑KIT co‑inhibition, and FLT3 resistance studies.

Molecular Formula C20H15ClF3N5
Molecular Weight 417.8 g/mol
CAS No. 1447274-99-8
Cat. No. B8023850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexidartinib
CAS1447274-99-8
Molecular FormulaC20H15ClF3N5
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
InChIKeyJGWRKYUXBBNENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pexidartinib (PLX3397): Baseline Overview and Kinase Selectivity Profile for CSF1R, KIT, and FLT3


Pexidartinib (PLX3397, Turalio) is an orally bioavailable, small-molecule, ATP-competitive tyrosine kinase inhibitor (TKI) that targets colony-stimulating factor 1 receptor (CSF1R), the stem cell factor receptor (c-KIT), and FMS-like tyrosine kinase 3 (FLT3), including the internal tandem duplication (ITD) mutant form [1]. In vitro kinase assays demonstrate that pexidartinib inhibits CSF1R with an IC₅₀ of 13–20 nM, c-KIT with an IC₅₀ of 10–27 nM, and FLT3 with an IC₅₀ of 160 nM [2]. It exhibits 10- to 100-fold selectivity for CSF1R and c-KIT over a panel of more than 200 other kinases, including VEGFR2 (KDR, IC₅₀ = 350–440 nM), LCK (860 nM), FLT1 (880 nM), and NTRK3 (890 nM) . Pexidartinib is FDA-approved for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations that is not amenable to improvement with surgery [3].

Why Generic Substitution Fails: Pexidartinib's Multi-Kinase Inhibition Profile is Not Interchangeable with Selective CSF1R Inhibitors


Pexidartinib is often misclassified as a "CSF1R inhibitor," yet it is fundamentally a multi-kinase inhibitor with potent activity against both CSF1R and c-KIT, and moderate activity against FLT3 . This distinguishes it from highly selective CSF1R inhibitors such as PLX5622, BLZ945 (sotuletinib), and ARRY-382, which exhibit >100-fold selectivity for CSF1R over c-KIT and other kinases . The presence of c-KIT inhibition—absent or minimal in selective CSF1R agents—confers distinct biological effects and is critical for the compound's FDA-approved indication in TGCT, a disease driven by CSF1 overexpression and the presence of CSF1R-expressing macrophages [1]. Therefore, a researcher procuring a "CSF1R inhibitor" for a specific experiment—such as microglia depletion in the CNS—may obtain profoundly different results if a selective agent like PLX5622 is substituted for pexidartinib, due to the latter's significant off-target c-KIT activity and limited brain penetrance [2][3].

Quantitative Evidence for Pexidartinib's Differentiation from CSF1R-Selective Inhibitors and Imatinib


Superior In Vitro Potency Against c-KIT Compared to Imatinib in GIST Cell Lines

In a direct head-to-head comparison against two human GIST cell lines harboring an imatinib-sensitive, activating KIT exon 11 mutation, pexidartinib demonstrated two-fold greater potency than imatinib in reducing cell viability. Pexidartinib exhibited an IC₅₀ of 8–18 nM, while imatinib showed an IC₅₀ of 42 nM (p<0.05) [1]. At concentrations approximating their respective IC₅₀ values (10 nM for pexidartinib and 40 nM for imatinib), pexidartinib also more effectively reduced phospho-KIT relative to total KIT levels [1].

Gastrointestinal Stromal Tumor c-KIT inhibition Imatinib resistance

Differentiated Kinase Selectivity Profile: Pexidartinib vs. Highly Selective CSF1R Inhibitor PLX5622

Pexidartinib is a multi-kinase inhibitor with potent activity against CSF1R (IC₅₀ = 13–20 nM) and c-KIT (IC₅₀ = 10–27 nM), and moderate activity against FLT3 (IC₅₀ = 160 nM) [1]. In contrast, the comparator PLX5622 is a highly selective CSF1R inhibitor with an IC₅₀ of 16 nM and demonstrates >20-fold selectivity for CSF1R over KIT and FLT3 (KIT IC₅₀ = 860 nM; FLT3 IC₅₀ = 390 nM) [2][3]. This difference is critical: PLX5622 achieves effective CSF1R inhibition at concentrations that minimally affect KIT signaling, while pexidartinib potently inhibits both kinases at similar concentrations [4].

CSF1R selectivity Microglia depletion Off-target activity

FDA-Approved Clinical Efficacy in TGCT: Pexidartinib Achieves 60–68% Response Rate vs. Placebo (0%)

In the phase III ENLIVEN trial, pexidartinib demonstrated a clinically significant and sustained overall response rate (ORR) of 60.4% by RECIST v1.1 and 68.1% by Tumor Volume Score (TVS) in patients with symptomatic TGCT not amenable to surgery, after a median follow-up of 31.2 months [1]. In the randomized, placebo-controlled portion of the study (Part 1), the ORR by RECIST was 39% for pexidartinib versus 0% for placebo [2]. The median duration of response (DOR) by RECIST was not reached (range: 0.03–63.4 months), with 66% of responders achieving response within the first 6 months of therapy [1][3].

Tenosynovial Giant Cell Tumor Phase III clinical trial Objective Response Rate

Activity Against FLT3 F691L Gatekeeper Mutation: Pexidartinib Retains Potency Where Quizartinib Fails

Pexidartinib maintains inhibitory activity against the FLT3 F691L gatekeeper mutation, a common resistance mechanism to the FLT3-selective inhibitor quizartinib. In a phase 1/2 study of relapsed/refractory FLT3-ITD-mutant AML, pexidartinib achieved a 21% overall response rate and was able to achieve 95% inhibition of FLT3 phosphorylation in trough plasma samples at doses ≥3000 mg/day [1][2]. Importantly, pexidartinib is much less susceptible to the F691L resistance mutation compared to quizartinib, providing a therapeutic advantage in FLT3-ITD AML patients who have developed resistance to other FLT3 inhibitors [3][4].

FLT3-ITD AML Gatekeeper mutation Quizartinib resistance

Cancer Cell Selectivity Index: Pexidartinib Demonstrates 16.8-Fold Selectivity for Lung Adenocarcinoma vs. Healthy Bronchial Cells

In a comparative viability assay using A549 lung adenocarcinoma cells and Beas-2B healthy bronchial epithelial cells, pexidartinib exhibited a high selectivity index for cancer cells. At 24 hours, the IC₅₀ was 2.15 μM for A549 cells versus 36.2 μM for Beas-2B cells, yielding a selectivity index of approximately 16.8 [1]. At 48 hours, the IC₅₀ was 1.3 μM for A549 cells and 9.3 μM for Beas-2B cells, representing a 7.2-fold selectivity [1]. This preferential activity against cancerous cells was accompanied by induction of necroptosis (upregulation of RIP3 and pMLKL) rather than apoptosis [1].

Lung adenocarcinoma Selectivity index Necroptosis

CSF1R Inhibitor Landscape: Pexidartinib is the Only FDA-Approved Agent with Dual CSF1R/KIT Inhibition for TGCT

Among CSF1R-targeting agents in clinical development, pexidartinib is the only one to have achieved FDA approval (2019) for TGCT, based on the phase III ENLIVEN trial [1][2]. Other CSF1R inhibitors—including ARRY-382 (IC₅₀ = 9 nM), BLZ945/sotuletinib (IC₅₀ = 1 nM), JNJ-40346527/edicotinib, and vimseltinib (DCC-3014)—remain investigational, with many trials terminated due to insufficient efficacy or safety concerns [3]. For instance, ARRY-382's phase 1b/2 trial in combination with pembrolizumab was terminated for insufficient efficacy, and BLZ945's trial was terminated due to safety concerns [3].

CSF1R inhibitor comparison FDA approval Clinical development stage

Optimal Research and Industrial Application Scenarios for Pexidartinib Based on Differentiated Evidence


Tenosynovial Giant Cell Tumor (TGCT) Translational Research and Drug Development

Pexidartinib is the reference standard for TGCT research, being the only FDA-approved systemic therapy for this rare disease. The phase III ENLIVEN trial demonstrated a 60.4% objective response rate by RECIST and 68.1% by TVS, with durable responses (median DOR not reached) [1]. This established clinical efficacy profile makes pexidartinib essential for any preclinical TGCT model validation, combination therapy studies, or biomarker discovery in this indication.

KIT-Driven Cancer Research Requiring High Potency Against Exon 11 Mutations

For in vitro studies of KIT exon 11 mutant GIST or other KIT-driven malignancies, pexidartinib offers superior potency compared to imatinib. Direct comparison data show a two-fold lower IC₅₀ (8–18 nM vs. 42 nM for imatinib) and more effective suppression of phospho-KIT signaling [2]. Researchers screening for KIT inhibitors or investigating KIT-dependent proliferation pathways should select pexidartinib when maximal inhibition of KIT exon 11 mutants is required.

FLT3-ITD AML Studies Involving Gatekeeper Mutation Resistance

Pexidartinib is a valuable tool for investigating FLT3-ITD AML, particularly in the context of acquired resistance. Unlike quizartinib, pexidartinib retains activity against the F691L gatekeeper mutation [3]. A phase 1/2 study demonstrated a 21% overall response rate in relapsed/refractory FLT3-ITD AML, with 95% FLT3 phosphorylation inhibition achieved at doses ≥3000 mg/day [4]. This unique resistance profile makes pexidartinib a critical compound for studying FLT3 inhibitor resistance mechanisms and developing combination or rotation strategies.

Dual CSF1R/KIT Inhibition in Tumor Microenvironment Studies

Pexidartinib is the compound of choice when simultaneous inhibition of CSF1R and c-KIT is required, such as in studies of tumor-associated macrophages (TAMs) in the context of KIT-expressing tumor cells or mast cells. Its multi-kinase profile (CSF1R IC₅₀ = 20 nM; KIT IC₅₀ = 10 nM) contrasts with selective CSF1R inhibitors like PLX5622 (KIT IC₅₀ = 860 nM) [5]. This makes pexidartinib particularly suitable for TGCT research, where both CSF1R and KIT signaling contribute to the disease pathology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pexidartinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.